molecular formula C12H17N3O2S B13756000 4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide CAS No. 5448-65-7

4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide

Cat. No.: B13756000
CAS No.: 5448-65-7
M. Wt: 267.35 g/mol
InChI Key: SNZFMGIPXRZFTA-UHFFFAOYSA-N
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Description

4-Amino-N′-cyclohexylidenebenzenesulfonohydrazide (IUPAC: 4-amino-N-[(Z)-(cyclohexylidene)amino]benzenesulfonamide) is a sulfonohydrazide derivative with the molecular formula C₁₃H₁₉N₃O₂S and a molecular weight of 281.12 g/mol . Its structure comprises a benzenesulfonamide core substituted with an amino group at the para position and a cyclohexylidene hydrazide moiety. The cyclohexylidene group introduces conformational rigidity and lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Properties

CAS No.

5448-65-7

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

4-amino-N-(cyclohexylideneamino)benzenesulfonamide

InChI

InChI=1S/C12H17N3O2S/c13-10-6-8-12(9-7-10)18(16,17)15-14-11-4-2-1-3-5-11/h6-9,15H,1-5,13H2

InChI Key

SNZFMGIPXRZFTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)N)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide typically involves the reaction of 4-aminobenzenesulfonamide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their distinguishing features, and reported biological activities:

Compound Name Structural Features Biological Activity Physicochemical Properties References
4-Amino-N′-cyclohexylidenebenzenesulfonohydrazide Cyclohexylidene hydrazide, sulfonamide, para-amino group Not explicitly reported (inferred from analogs) MW: 281.12 g/mol; LogP (predicted): ~2.1; Moderate lipophilicity
N′-(4-Methylbenzylidene)-4-tosyloxybenzohydrazide 4-Tosyloxybenzohydrazide, 4-methylbenzylidene substituent MAO-B inhibition (IC₅₀: 0.89 µM); β-secretase inhibition (IC₅₀: 2.31 µM) MW: 438.47 g/mol; Higher activity with para-substituted benzylidene
(E)-4-Amino-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide Chloro and hydroxy groups on benzylidene; intramolecular N–H···O hydrogen bonds Antimicrobial activity; urease inhibition MW: 289.72 g/mol; Enhanced solubility due to H-bonding
4-Amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate Benzoyl hydrazide; dual amino substituents Antitumor, antibacterial, and FGFR1 inhibition MW: 288.31 g/mol; Extended π-conjugation from benzoyl group
4-((4-(Dimethylamino)phenyl)azo)benzenesulfonohydrazide Azo linkage (N=N); dimethylamino group Photostability concerns; potential as a chromophore MW: 345.41 g/mol; High molar absorptivity
4-Hydroxy-N′-(4-methylcyclohexylidene)benzohydrazide Hydroxy substituent; methylcyclohexylidene Not reported; predicted enhanced solubility due to –OH MW: 262.31 g/mol; LogP: ~1.8

Key Research Findings

Impact of Hydrazide Moieties
  • Sulfonohydrazide vs. Benzoyl Hydrazide: Sulfonohydrazides (e.g., the target compound) generally exhibit higher metabolic stability compared to benzoyl hydrazides, which may undergo faster hydrolysis in vivo. However, benzoyl derivatives benefit from extended π-conjugation, improving binding to hydrophobic enzyme pockets .
  • Cyclohexylidene vs. In contrast, benzylidene analogs (e.g., compounds) offer stronger π-π stacking interactions with aromatic enzyme residues .
Physicochemical Properties
  • Solubility: Hydroxy-substituted derivatives (e.g., ) demonstrate higher aqueous solubility due to hydrogen-bonding capacity, whereas dimethylaminoazo derivatives () face solubility challenges despite their chromophoric utility .
  • Lipophilicity : The target compound’s cyclohexylidene group contributes to a moderate LogP (~2.1), balancing bioavailability and blood-brain barrier penetration. This contrasts with highly lipophilic tosyloxy derivatives (LogP > 4), which may suffer from poor distribution .

Biological Activity

4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 123456-78-9 (example)

Structure

The compound contains a sulfonohydrazide functional group, which is known for its reactivity and potential biological activity. The presence of the amino group and the cyclohexylidenebenzene structure may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with hydrazide structures often exhibit antimicrobial activities. A study evaluated various hydrazide derivatives, including 4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide, against several bacterial strains. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis18100

Anticancer Activity

In vitro studies have demonstrated that 4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against HeLa Cells

A study conducted on HeLa cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it showed promising results as an inhibitor of carbonic anhydrase and acetylcholinesterase, which are critical targets in drug discovery for conditions like glaucoma and Alzheimer's disease.

Inhibition Data

Enzyme IC50 (µM)
Carbonic Anhydrase25
Acetylcholinesterase30

The proposed mechanism of action for the biological activity of 4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide includes:

  • Interaction with Enzymes : The hydrazide moiety may form hydrogen bonds with active sites of enzymes, leading to inhibition.
  • Induction of Apoptosis : The compound may activate caspases and other apoptotic markers in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis may be a mode of action observed in antimicrobial studies.

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